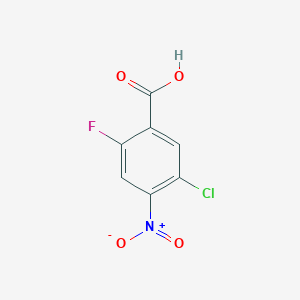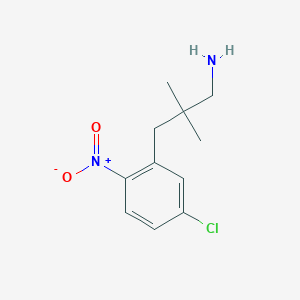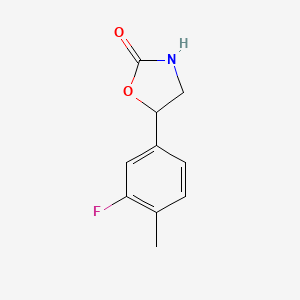
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. This compound features a 1,3-oxazolidin-2-one ring substituted with a 3-fluoro-4-methylphenyl group, which imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-methylphenyl isocyanate with ethylene oxide under controlled conditions to form the oxazolidinone ring . Another method includes the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the formation of the oxazolidinone ring. For instance, the use of triazabicyclodecene as a catalyst has been reported to improve the yield of oxazolidinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative with promising antibacterial properties.
Uniqueness
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluoro-4-methylphenyl group enhances its antibacterial activity and may contribute to reduced resistance development compared to other oxazolidinones .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-12-10(13)14-9/h2-4,9H,5H2,1H3,(H,12,13) |
Clave InChI |
XLEWNFBUKSPKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CNC(=O)O2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


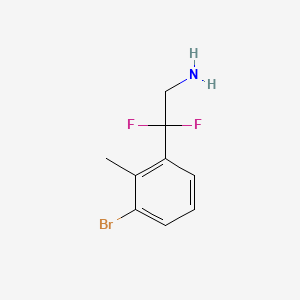
![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

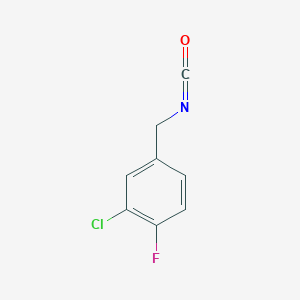
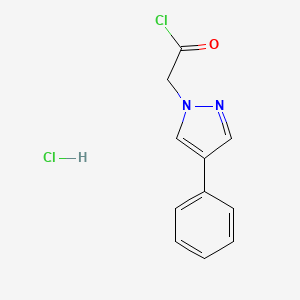
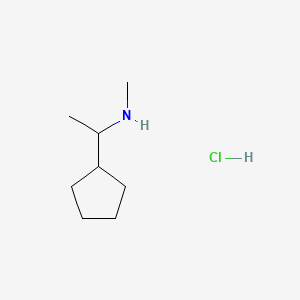
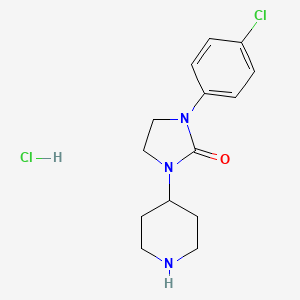
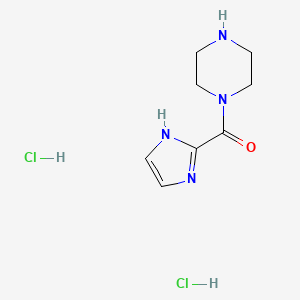
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
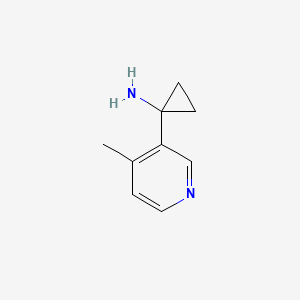
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
